N-[4-[[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethylamino]methyl]phenyl]acetamide
Overview
Description
N-[4-[[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethylamino]methyl]phenyl]acetamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylpyrazolyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethylamino]methyl]phenyl]acetamide typically involves multiple steps. One common method is the reduction of Schiff bases, which involves the reaction of a primary amine with an aldehyde or ketone to form an imine, followed by reduction to form the desired amine . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and pH levels .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethylamino]methyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N-[4-[[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethylamino]methyl]phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-[[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethylamino]methyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to diverse effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-N-methylacetamide: This compound shares the methoxyphenyl and acetamide groups but lacks the pyrazolyl group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in structure but with different functional groups and properties.
Uniqueness
N-[4-[[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethylamino]methyl]phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[4-[[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethylamino]methyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-15(23-13-18-5-7-19(8-6-18)25-17(3)27)22-14-24-26(16(22)2)20-9-11-21(28-4)12-10-20/h5-12,14-15,23H,13H2,1-4H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFESZJBDNWGMGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC)C(C)NCC3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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